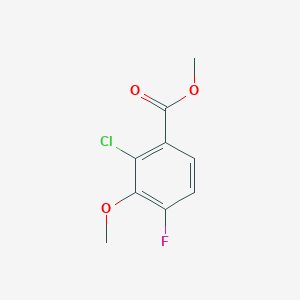

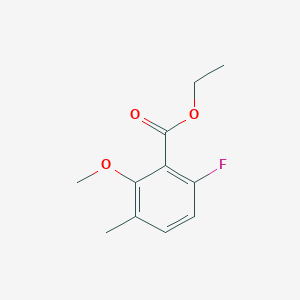

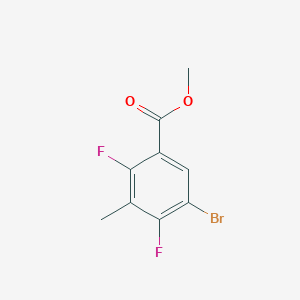

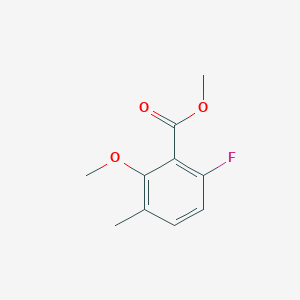

Methyl 6-fluoro-2-methoxy-3-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-fluoro-2-methoxy-3-methylbenzoate” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 . The IUPAC name for this compound is "methyl 2-fluoro-6-methoxy-3-methylbenzoate" .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H11FO3/c1-6-4-5-7(13-2)8(9(6)11)10(12)14-3/h4-5H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Anaerobic Degradation and Demethylation

- Demethylation in Methanogenic Consortiums : A study demonstrated the use of fluorinated compounds to trace the anaerobic degradation pathways of aromatic metabolites, such as m-cresol, in a methanogenic consortium. The study identified a novel demethylation reaction facilitated by the consortium, highlighting the potential of fluorinated compounds like Methyl 6-fluoro-2-methoxy-3-methylbenzoate in understanding microbial degradation pathways (Londry & Fedorak, 1993).

Antitumor and Antimicrobial Applications

- Novel Antitumor Agents : Fluorinated 2-arylbenzothiazoles, with properties similar to those of this compound, have been identified as potential antitumor drugs, exhibiting inhibitory activity against breast, lung, and colon cancer cell lines. These findings suggest the potential of fluorinated compounds in the development of new cancer imaging agents for positron emission tomography (PET) (Wang et al., 2006).

Synthetic Chemistry and Intermediate Applications

- Synthetic Routes and Intermediates : Research into the synthetic routes for creating benzothiophene derivatives and other complex molecules often involves intermediates that share structural similarities with this compound. These studies contribute to the understanding of synthetic chemistry and provide pathways for creating pharmaceuticals and other chemical products (Campaigne & Kim, 1983).

Herbicide Intermediates

- Herbicide Development : The synthesis of specific fluorinated pyrazoles as herbicide intermediates demonstrates the utility of fluorinated compounds in agricultural chemistry. These intermediates, akin to this compound, are crucial for developing herbicides that target specific plant pathways, underscoring the role of such compounds in enhancing agricultural productivity (Zhou Yu, 2002).

Material Science and Liquid Crystals

- Liquid Crystal Research : Computational analyses have been conducted on fluorinated mesogens, revealing insights into molecular ordering in nematic and smectic phases. These studies, although not directly involving this compound, illustrate the importance of fluorinated compounds in understanding and designing new liquid crystalline materials (Ojha & Pisipati, 2003).

Safety and Hazards

Mechanism of Action

- By inhibiting NE and DA reuptake, the compound increases their presence in the extraneuronal space, potentially affecting neuronal signaling .

- This increased neurotransmitter activity may improve attention, cognition, and other relevant functions .

- Dysregulation of these pathways is associated with conditions like ADHD and narcolepsy, which methylphenidate (a related compound) treats effectively .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

methyl 6-fluoro-2-methoxy-3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6-4-5-7(11)8(9(6)13-2)10(12)14-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJHSDCVUJCIME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.